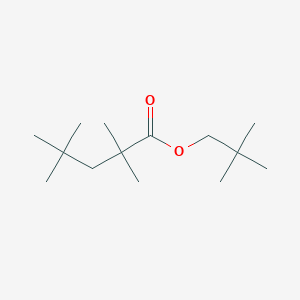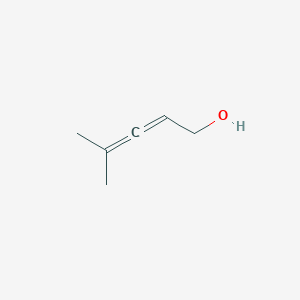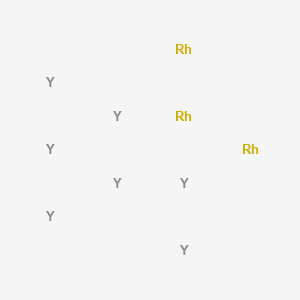
Rhodium;yttrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium;yttrium is an intermetallic compound composed of rhodium and yttrium. This compound is known for its unique chemical, physical, and mechanical properties, which make it valuable in various industrial and scientific applications. This compound crystallizes in the CsCl-type structure and exhibits excellent mechanical properties, including high tensile strength, good stiffness, and high corrosion and oxidation resistance at elevated temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodium;yttrium can be synthesized using various methods, including solid-state reactions and high-temperature techniques. One common method involves the direct combination of elemental rhodium and yttrium at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The resulting intermetallic compound is then annealed to achieve the desired crystalline structure .
Industrial Production Methods: Industrial production of this compound involves similar high-temperature synthesis techniques. The process may include additional steps such as purification and alloying to enhance the compound’s properties. The use of advanced techniques like full-potential linearized augmented plane wave (FP-LAPW) method within density functional theory helps in optimizing the synthesis process and ensuring the desired properties of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium;yttrium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the presence of both rhodium and yttrium atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, halogens, and acids. For example, when heated in air, this compound can combine with oxygen to form oxides. Similarly, it reacts with halogens like chlorine and bromine at high temperatures to form halides .
Major Products Formed: The major products formed from these reactions include rhodium oxides, yttrium oxides, and various halides. These products are valuable in different industrial applications due to their unique properties .
Wissenschaftliche Forschungsanwendungen
Rhodium;yttrium has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its electronic structure and mechanical properties, which make it suitable for high-temperature and high-oxidation-resistant materials . In biology and medicine, yttrium-based materials are used in medical imaging and therapy, including radiopharmaceuticals and positron emission tomography (PET) imaging . The compound’s high ductility at room temperature also makes it valuable in engineering applications .
Wirkmechanismus
The mechanism by which rhodium;yttrium exerts its effects involves its interaction with various molecular targets and pathways. In therapeutic applications, rhodium complexes have shown anticancer, antibacterial, antifungal, antiviral, and antiparasitic activities. These activities are mediated through interactions with biomolecules such as DNA, RNA, protein kinases, and other relevant targets
Vergleich Mit ähnlichen Verbindungen
Rhodium;yttrium is often compared with other intermetallic compounds such as yttrium-copper (YCu) and yttrium-aluminum garnet (YAG). While YCu and YAG also exhibit high mechanical strength and oxidation resistance, this compound stands out due to its higher ductility at room temperature and unique electronic properties . These characteristics make this compound particularly valuable in applications requiring both high strength and flexibility.
List of Similar Compounds:- Yttrium-copper (YCu)
- Yttrium-aluminum garnet (YAG)
- Yttrium oxide (Y₂O₃)
- Yttrium hydroxide (Y(OH)₃)
- Yttrium halides (e.g., YCl₃, YBr₃)
Eigenschaften
CAS-Nummer |
12038-94-7 |
|---|---|
Molekularformel |
Rh3Y7 |
Molekulargewicht |
931.0574 g/mol |
IUPAC-Name |
rhodium;yttrium |
InChI |
InChI=1S/3Rh.7Y |
InChI-Schlüssel |
JVAWOKOUNYSDJR-UHFFFAOYSA-N |
Kanonische SMILES |
[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Rh].[Rh].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


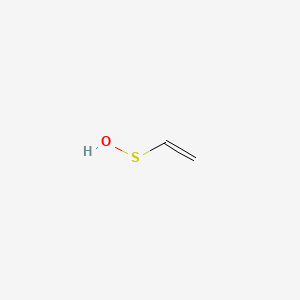
![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14737346.png)
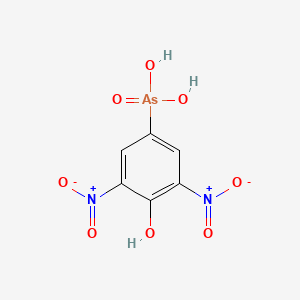
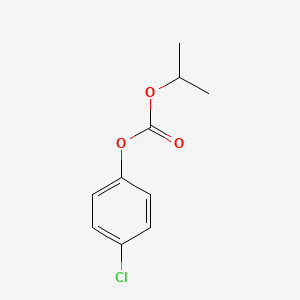


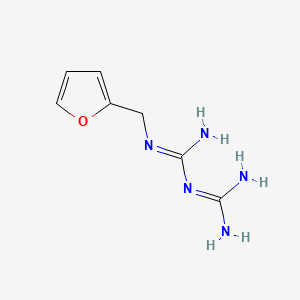



![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
